molecular formula C31H26N2O B565577 (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone CAS No. 176721-02-1

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone

Cat. No.: B565577
CAS No.: 176721-02-1
M. Wt: 442.5 g/mol
InChI Key: ZXHLCLMKNSXZEJ-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures. It is known for its applications in synthetic chemistry and its role as an intermediate in the preparation of various biologically active molecules.

Biochemical Analysis

Biochemical Properties

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. By modulating this pathway, this compound can impact cell growth and apoptosis. Furthermore, this compound can alter the expression of certain genes, leading to changes in protein synthesis and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can inhibit the activity of certain kinases by competing with ATP for binding to the active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. The degradation products can have different biological activities, which can complicate the interpretation of experimental results. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At high doses, it can be toxic, leading to adverse effects such as liver damage or disruption of normal cellular function. The threshold for these effects can vary depending on the specific animal model and the route of administration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can further interact with other metabolic pathways. The interaction with these enzymes can also affect the metabolic flux and the levels of certain metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its biological activity and its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone typically involves the reaction of 1-trityl-1H-imidazole-4-carboxaldehyde with 2,3-dimethylphenylmagnesium bromide. This Grignard reaction forms a tertiary alcohol, which is then oxidized using manganese dioxide to yield the desired methanone .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol intermediate can be oxidized to form the methanone.

    Reduction: The methanone can be reduced back to the alcohol under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the methanone itself, the tertiary alcohol intermediate, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: The compound is involved in the preparation of drugs that target specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone is unique due to its specific combination of aromatic and heterocyclic structures, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in synthetic chemistry.

Properties

CAS No.

176721-02-1

Molecular Formula

C31H26N2O

Molecular Weight

442.5 g/mol

IUPAC Name

(2,3-dimethylphenyl)-(1-tritylimidazol-4-yl)methanone

InChI

InChI=1S/C31H26N2O/c1-23-13-12-20-28(24(23)2)30(34)29-21-33(22-32-29)31(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-22H,1-2H3

InChI Key

ZXHLCLMKNSXZEJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)C2=CN=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Thereafter (2,3-dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanol (III) is oxidised with an oxidizing agent, preferably manganese (IV) oxide, to yield (2,3-dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone (IV):
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(2,3-dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone

Synthesis routes and methods II

Procedure details

A mixture of (2,3-dimethylphenyl)(1-trityl-lH-imidazol-5-yl)methanol, (Intermediate 6) (2.4 g, 7.4 mmol) in CH2Cl2 (60 mL) was treated with manganese(IV) oxide, activated (commercially available from Aldrich): MnO2 (2.8 g, 32.3 mmol) at room temperature. The mixture was heated at 60° C. for 2 hours. The mixture was then cooled to room temperature and filtered through celite and the solvent was removed under vacuum. The residue was purified by MPLC with 3 to 5% MeOH:CH2Cl2 to give (2,3-dimethylphenyl)(l-trityl-lH-imidazol-5-yl)methanone, (Intermediate 7), 1.48 g, (62%).
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Intermediate 6
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60 mL
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2.8 g
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(2,3-dimethylphenyl)(l-trityl-lH-imidazol-5-yl)methanone
Yield
62%

Synthesis routes and methods III

Procedure details

A mixture of (2,3-dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol, (Intermediate 2) (2.3 g, 5.18 mmol) in CH2Cl2 (40 mL) was treated with manganese(IV) oxide, activated (commercially available from Aldrich): MnO2 (4.5 g, 52 mmol) at rt. The mixture was heated to 60° C. for 2 h. The mixture was then cooled to rt and filtered through celite and the solvent was removed under vacuum. The residue was purified by MPLC with 3 to 5% MeOH:CH2Cl2 to give (2,3-dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone, (Intermediate 3) (2.2 g, 96%).
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Intermediate 2
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40 mL
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4.5 g
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(2,3-dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone
[Compound]
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Intermediate 3

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